Hesperadin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Aurora B kinase plays a critical role in mitosis by phosphorylating various proteins involved in chromosome attachment to spindle fibers and ensuring their proper separation during cell division. Hesperadin binds to the ATP-binding pocket of Aurora B kinase, preventing it from binding to ATP (adenosine triphosphate), the energy source needed for its activity. This inhibition disrupts the normal progression of mitosis, allowing researchers to study the consequences of Aurora B malfunction and its impact on cell division.

Research Applications

Hesperadin is a valuable tool for researchers investigating various aspects of mitosis. Here are some specific applications:

- Understanding Chromosome Segregation: By inhibiting Aurora B, hesperadin can induce chromosome missegregation, where chromosomes are not properly distributed to daughter cells. This allows researchers to study the cellular response to these errors and the mechanisms that ensure accurate chromosome separation [].

- Investigating Mitotic Spindle Assembly: Aurora B also plays a role in the formation and stability of the mitotic spindle, the structure responsible for chromosome movement during cell division. Hesperadin treatment can disrupt spindle assembly, enabling researchers to understand the role of Aurora B in this process.

- Cancer Research: Abnormal cell division is a hallmark of cancer. Since Aurora B is often overexpressed in cancer cells, hesperadin can be used to study potential anti-cancer therapies that target this pathway.

Hesperadin is a small molecule identified as a potent inhibitor of Aurora kinases, specifically Aurora kinase B and to a lesser extent, Aurora kinase A. It plays a critical role in the regulation of mitosis by inhibiting the proper alignment and segregation of chromosomes during cell division. This compound has been shown to induce polyploidy in mammalian cells by causing them to enter anaphase prematurely, even when chromosomes are not properly bi-oriented . The chemical structure of Hesperadin allows it to bind effectively to the active sites of these kinases, disrupting their normal function.

As mentioned earlier, Hesperadin's primary mechanism of action involves inhibiting Aurora B and Aurora A kinases. These kinases play a critical role in mitosis by phosphorylating various proteins involved in chromosome attachment, spindle assembly checkpoint signaling, and cytokinesis (cell division) [, ]. By binding to the ATP-binding pocket of these kinases, Hesperadin prevents them from performing their essential functions, leading to defects in chromosome alignment and segregation. This ultimately results in cell cycle arrest [].

Hesperadin's ability to bypass certain mitotic checkpoints, such as those induced by taxol or monastrol, suggests a specific role for Aurora B in correcting kinetochore-microtubule attachment and maintaining spindle assembly checkpoint signaling [].

Hesperadin primarily functions through the inhibition of Aurora B kinase activity. This inhibition leads to several downstream effects during mitosis:

- Chromosome Misalignment: Cells treated with Hesperadin exhibit improper chromosome alignment, resulting in anaphase progression without correct bi-orientation, which can lead to aneuploidy.

- Mitotic Arrest: In some cases, Hesperadin can halt mitotic progression altogether by affecting spindle checkpoint signaling, which is crucial for ensuring that all chromosomes are correctly attached to the spindle apparatus .

The compound's mechanism of action highlights its potential utility in cancer research, as it can disrupt the proliferation of rapidly dividing cells.

Hesperadin has demonstrated significant biological activity as an Aurora kinase inhibitor. Its effects include:

- Induction of Polyploidy: By causing cells to enter anaphase prematurely, Hesperadin can lead to polyploidy, a condition where cells have more than two paired (homologous) sets of chromosomes .

- Potential Anti-Cancer Properties: Given its ability to disrupt normal mitotic processes, Hesperadin is being explored as a candidate for cancer therapy, particularly in tumors that exhibit aberrant cell division .

The synthesis of Hesperadin has been described in various studies. A common method involves:

- Starting Materials: The synthesis typically begins with readily available aromatic compounds.

- Reactions: Key reactions may include:

- Alkylation or acylation steps to introduce functional groups.

- Coupling reactions to form the core structure.

- Purification: The final product is purified using techniques such as chromatography.

Specific synthetic routes may vary depending on the desired purity and yield of Hesperadin .

Hesperadin's primary applications are in research and potential therapeutic contexts:

- Cancer Research: Due to its inhibitory effects on Aurora kinases, Hesperadin is being studied for its potential use in treating various cancers by disrupting mitotic processes.

- Cell Cycle Studies: Researchers utilize Hesperadin to investigate cell cycle dynamics and the mechanisms underlying chromosomal segregation errors .

Hesperadin has been studied for its interactions with various biological systems:

- Drug Interactions: It may interact with other medications that affect blood clotting or those metabolized by P-glycoprotein, potentially altering their efficacy and safety profiles .

- Cellular Pathways: Studies indicate that Hesperadin may influence pathways related to apoptosis and cellular stress responses due to its effects on mitotic regulation .

Hesperadin shares similarities with other Aurora kinase inhibitors but exhibits unique characteristics:

| Compound Name | Specificity | Unique Features |

|---|---|---|

| ZM447439 | Aurora B | Selectively inhibits Aurora B; less effective against A |

| VX-680 | Multi-kinase | Broader spectrum of kinase inhibition |

| MLN8237 | Aurora A/B | More selective for Aurora A; clinical trials ongoing |

| CCT137690 | Aurora A/B | Potent inhibitor; used in preclinical studies |

Hesperadin is unique due to its specific mechanism of inducing premature anaphase and polyploidy, making it a valuable tool for studying mitotic processes and potential cancer therapies .

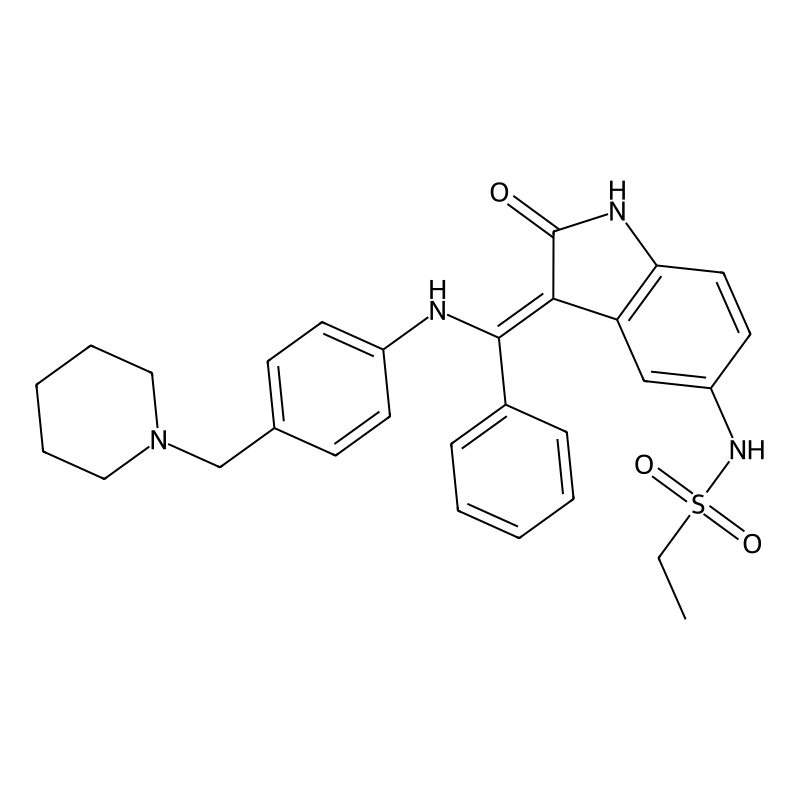

Hesperadin functions as an adenosine triphosphate-competitive inhibitor that specifically targets the Aurora B kinase active site [1] [2] [3]. The compound demonstrates a half-maximal inhibitory concentration of 250 nanomolar against Aurora B in cell-free kinase assays, representing potent inhibitory activity [1] [3]. Crystal structure analysis reveals that Hesperadin occupies the deep adenosine triphosphate-binding cleft positioned at the interface between the small N-terminal lobe and large C-terminal lobe of the Aurora B kinase domain [4] [5] [6].

The indolinone core structure of Hesperadin positions strategically within the catalytic cleft, with the central phenyl ring forming extensive Van der Waals contacts with hydrophobic residues including Leu99, Val107, Phe172, Leu223, and Leu154 [3] [7]. The sulfonamide moiety extends into the adenosine triphosphate-binding pocket, where the sulfur and oxygen atoms occupy the spatial position normally reserved for the α-phosphate group of adenosine triphosphate [3] [5]. This positioning enables Hesperadin to compete directly with adenosine triphosphate for binding to the kinase active site.

Hydrogen bonding interactions contribute significantly to the binding affinity and specificity of Hesperadin. The sulfonamide oxygen forms a hydrogen bond with Lys122, while the amino group of the 3-fluoroaniline moiety establishes a hydrogen bond with Gln145 [7]. These interactions stabilize the inhibitor-enzyme complex and contribute to the observed selectivity for Aurora B over other kinases. The 3-fluoroaniline group is accommodated within a hydrophobic pocket formed by Leu138 and Leu168, disrupting the critical ion pair between the conserved Lys122 and Glu141 residues that is essential for catalytic activity [7].

The adenosine triphosphate-competitive nature of Hesperadin inhibition has been confirmed through kinetic studies demonstrating competitive inhibition patterns against adenosine triphosphate [8]. The inhibition constant values support the high-affinity binding observed in structural studies, with cellular potency enhanced approximately 5-fold compared to cell-free assays, suggesting favorable cellular uptake and retention properties [9].

| Table 1: Hesperadin Kinase Inhibition Profile | |||

|---|---|---|---|

| Kinase | IC50 (nM) | Assay Type | Reference |

| Aurora B | 250 | Cell-free | [1] [10] [3] |

| Aurora A | Not reported | Not specified | N/A |

| Aurora C | Not reported | Not specified | N/A |

| AMPK | >1000 | Kinase panel (1 μM) | [10] |

| Lck | >1000 | Kinase panel (1 μM) | [10] |

| MKK1 | >1000 | Kinase panel (1 μM) | [10] |

| MAPKAP-K1 | >1000 | Kinase panel (1 μM) | [10] |

| CHK1 | >1000 | Kinase panel (1 μM) | [10] |

| PHK | >1000 | Kinase panel (1 μM) | [10] |

| Cdk1/cyclin B | 2800 | Cell-free | [10] |

| Cdk2/cyclin E | >10000 | Cell-free | [10] |

| Cdk4/cyclin D1 | >10000 | Cell-free | [10] |

| CaMKII-δ | 73 | Cell-free | [8] |

Allosteric Modulation of Aurora B-Inner Centromere Protein Complex

The Aurora B-Inner Centromere Protein complex represents a sophisticated regulatory mechanism where Inner Centromere Protein functions as both an activator and substrate of Aurora B kinase [11] [12]. Inner Centromere Protein forms a crown-like structure around the small lobe of Aurora B, inducing the active conformation of the activation loop through allosteric mechanisms [4] [5] [6]. This complex formation is fundamentally different from the Aurora A-Tubulin Protein X2 complex, highlighting the unique regulatory mechanisms governing Aurora B activity [5] [6].

The Inner Centromere Protein binding domain critical for Aurora B activation has been mapped to a C-terminal region spanning residues 822-892, known as the IN-box [11]. This minimal activation domain is necessary and sufficient for Aurora B kinase activation, while residues 878-892 are specifically required for catalytic activation but not for binding [11]. The formation of the Aurora B-Inner Centromere Protein complex involves multiple phosphorylation events that regulate enzymatic activity through a multi-step allosteric activation mechanism [13] [14] [12].

Phosphorylation of the activation loop residue Threonine-232 in Aurora B occurs intramolecularly and represents the initial step in kinase activation [12] [15]. Subsequently, phosphorylation of two serine residues (Ser893, Ser894, and Ser895) in the C-terminal region of Inner Centromere Protein generates the fully active kinase complex [11] [5] [6]. Mass spectrometry analysis has identified the tripeptide TSS (Thr893-Ser894-Ser895) as the major phosphorylation site within the IN-box domain [11].

The allosteric activation mechanism involves conformational changes in both Aurora B and Inner Centromere Protein that are interconnected through dynamic interactions [13] [14]. Inner Centromere Protein plays both positive and negative regulatory roles depending on the phosphorylation status of the enzyme complex [14] [12]. In the partially phosphorylated state, the Aurora B C-terminal segment stabilizes an open conformation of the catalytic cleft, while a critical ion pair in the kinase active site remains impaired [5] [6].

Hydrogen-deuterium exchange mass spectrometry studies reveal that the fully active Aurora B-Inner Centromere Protein complex exhibits reduced hydrogen exchange, indicating increased structural rigidity compared to the partially activated form [13]. This structural organization contributes to the enhanced catalytic efficiency observed in the fully phosphorylated complex [12] [15].

| Table 2: Aurora B-Inner Centromere Protein Complex Formation and Activation | ||||

|---|---|---|---|---|

| Inner Centromere Protein Fragment | Aurora B Binding | Kinase Activation | Phosphorylation by Aurora B | Key Features |

| Full-length Inner Centromere Protein | Strong | High | Yes | Contains all domains |

| C1 (587-919) | Strong | High | Yes | Lacks N-terminal |

| C2 (785-919) | Strong | High | Yes | Lacks coiled-coil |

| C3 (822-919) | Strong | High | Yes | Minimal activation domain |

| C4 (855-919) | Weak | Weak | Weak | Lacks critical residues |

| C5 (878-919) | Marginal | Marginal | Marginal | Lacks critical residues |

| C6 (822-897) | Similar to C3 | High | Yes | Lacks C-terminal 15 amino acids |

| C7 (822-877) | Similar to C3 | No activation | Yes | Cannot activate Aurora B |

| C8 (822-892) | Similar to C3 | High | Yes | Contains activation domain |

Cross-Reactivity Profiles with Human Kinome

Hesperadin exhibits a defined selectivity profile across the human kinome, with significant inhibitory activity against a limited subset of protein kinases [10] [16] [17]. Comprehensive kinase profiling at 1 micromolar concentration reveals that Hesperadin markedly reduces the activity of six kinases: adenosine monophosphate-activated protein kinase, lymphocyte-specific protein tyrosine kinase, mitogen-activated protein kinase kinase 1, mitogen-activated protein kinase-activated protein kinase 1, checkpoint kinase 1, and phosphorylase kinase [10]. However, the physiological relevance of these off-target effects remains questionable, as immunostaining studies with phosphospecific antibodies for mitogen-activated protein kinase kinase 1 substrates failed to detect differences in cellular phosphorylation patterns at concentrations used for Aurora B inhibition [10].

Cyclin-dependent kinases represent another class of off-targets for Hesperadin, with half-maximal inhibitory concentrations of 2.8 micromolar for Cdk1/cyclin B, and greater than 10 micromolar for Cdk2/cyclin E and Cdk4/cyclin D1 [10]. These values indicate that cyclin-dependent kinases are not significantly inhibited at concentrations required for Aurora B inhibition in cellular assays, supporting the selectivity of Hesperadin for Aurora kinases over cell cycle regulatory kinases [10] [18].

Recent studies have identified calcium/calmodulin-dependent protein kinase II-δ as an unexpected high-affinity target of Hesperadin, with an half-maximal inhibitory concentration of 73 nanomolar [8]. The selectivity of Hesperadin toward calcium/calmodulin-dependent protein kinase II-δ is approximately 17- to 200-fold higher than other calcium/calmodulin-dependent protein kinase II isoforms, with half-maximal inhibitory concentrations of 1.259 micromolar for α, 16.218 micromolar for β, and 1.318 micromolar for γ isoforms [8]. This unexpected cross-reactivity has led to the identification of dual functions for Hesperadin in both anti-cancer and cardioprotective applications [8].

Cross-reactivity profiling using computational approaches has revealed potential interactions with kinases sharing similar adenosine triphosphate-binding pocket architectures [16] [17]. The strong conservation of the adenosine triphosphate-binding site across the kinase family complicates the development of highly selective inhibitors, and cross-reactivity virtual profiling suggests that approximately 70% of kinase inhibitors exhibit alternate molecular targets within the human kinome [16] [17].

Systematic analysis of Hesperadin selectivity using structure-activity relationship approaches indicates that the indolinone scaffold contributes to the observed selectivity profile [19] [20]. The presence of the sulfonamide moiety and its extension into the hydrophobic pocket adjacent to the adenosine triphosphate-binding site may account for the specificity toward Aurora kinases compared to other serine/threonine kinases [3] [9].

Inhibition of Histone H3 Phosphorylation Dynamics

Hesperadin exerts profound effects on histone H3 phosphorylation dynamics through direct inhibition of Aurora B kinase activity [10] [9] [21] [22]. Aurora B phosphorylates histone H3 at multiple serine and threonine residues, with Serine-10 and Serine-28 representing the primary Aurora B-dependent sites [21] [22]. The phosphorylation of histone H3 Serine-10 serves as a well-established biomarker for Aurora B activity during mitotic progression, with Hesperadin treatment resulting in dose-dependent inhibition of this modification [2] [23] [9].

The half-maximal inhibitory concentration for histone H3 Serine-10 phosphorylation inhibition by Hesperadin is 40 nanomolar, demonstrating potent cellular activity [2] [9]. This cellular potency is approximately 6-fold more potent than the cell-free kinase assay results, suggesting favorable cellular pharmacokinetics and target engagement [9]. Time-course studies reveal that Hesperadin treatment leads to rapid dephosphorylation of histone H3, with effects becoming apparent within 1-2 hours of treatment [10] [21].

The inhibition of histone H3 phosphorylation by Hesperadin has cascading effects on chromatin structure and chromosome dynamics [10] [24] [21]. Phosphorylation-induced rearrangement of the histone H3 N-terminal domain is critical for mitotic chromosome condensation, and Hesperadin treatment disrupts this process [25]. The compound causes cells to enter anaphase in the presence of numerous monooriented chromosomes, many of which exhibit syntelic attachment where both sister kinetochores attach to one spindle pole [10] [26].

Hesperadin affects the temporal dynamics of histone H3 phosphorylation throughout the cell cycle [21] [27]. Normal histone H3 Serine-10 phosphorylation begins in early prophase, peaks before metaphase, and decreases during anaphase and telophase [25]. Hesperadin treatment disrupts this temporal pattern, leading to premature dephosphorylation and chromosome condensation defects [10] [25].

Multiple kinases contribute to histone H3 phosphorylation, including haspin (Threonine-3), vaccinia-related kinase 1 (Threonine-3 and Serine-10), and Dlk/ZIP kinase (Threonine-11) [28] [21]. While Hesperadin primarily targets Aurora B-mediated phosphorylation, the interconnected nature of histone modifications means that Aurora B inhibition can indirectly affect phosphorylation at other sites through cross-talk mechanisms [21] [27] [22].

The biological consequences of histone H3 phosphorylation inhibition extend beyond chromosome dynamics to include effects on chromatin protein binding and gene expression [29] [21]. Histone H3 phosphorylation influences the binding of chromatin proteins such as heterochromatin protein 1, and Hesperadin treatment alters these protein-chromatin interactions [21]. Progressive phosphorylation acts as a molecular rheostat, modulating histone tail interactions and chromatin structure in a dose-dependent manner [27].

| Table 3: Histone H3 Phosphorylation Sites and Hesperadin Effects | |||||

|---|---|---|---|---|---|

| Phosphorylation Site | Kinase | Mitotic Phase | Function | Hesperadin Effect | IC50 for Inhibition (nM) |

| Threonine-3 | Haspin/Vaccinia-related kinase 1 | Prophase-Metaphase | Chromosome condensation | Reduced (indirect) | Not determined |

| Serine-10 | Aurora B/Vaccinia-related kinase 1 | Prophase-Metaphase | Chromosome condensation/segregation | Directly inhibited | 40 |

| Threonine-11 | Dlk/ZIP kinase | Metaphase | Chromatin remodeling | Not directly affected | Not applicable |

| Serine-28 | Aurora B | Prophase-Metaphase | Chromosome condensation | Directly inhibited | 40 |

| Table 4: Hesperadin-Aurora B Binding Interactions | |||

|---|---|---|---|

| Interaction Type | Aurora B Residue | Hesperadin Group | Binding Contribution |

| Hydrogen bond | Lys122 | Sulfonamide oxygen | Strong |

| Hydrogen bond | Gln145 | Amino group | Moderate |

| Van der Waals | Leu99 | Indolinone ring | Moderate |

| Van der Waals | Val107 | Indolinone ring | Moderate |

| Van der Waals | Phe172 | Central phenyl ring | Strong |

| Van der Waals | Leu223 | Central phenyl ring | Strong |

| Van der Waals | Leu154 | Central phenyl ring | Strong |

| Hydrophobic pocket | Leu138/Leu168 | 3-fluoroaniline | Strong |

| Adenosine triphosphate-phosphate position | α-phosphate site | Sulfonamide | Critical for adenosine triphosphate competition |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Ladygina NG, Latsis RV, Yen T. [Effect of the pharmacological agent hesperadin on breast and prostate tumor cultured cells]. Biomed Khim. 2005 Mar-Apr;51(2):170-6. Russian. PubMed PMID: 15945350.

3: Sessa F, Mapelli M, Ciferri C, Tarricone C, Areces LB, Schneider TR, Stukenberg PT, Musacchio A. Mechanism of Aurora B activation by INCENP and inhibition by hesperadin. Mol Cell. 2005 Apr 29;18(3):379-91. PubMed PMID: 15866179.

4: Hauf S, Cole RW, LaTerra S, Zimmer C, Schnapp G, Walter R, Heckel A, van Meel J, Rieder CL, Peters JM. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint. J Cell Biol. 2003 Apr 28;161(2):281-94. Epub 2003 Apr 21. PubMed PMID: 12707311; PubMed Central PMCID: PMC2172906.